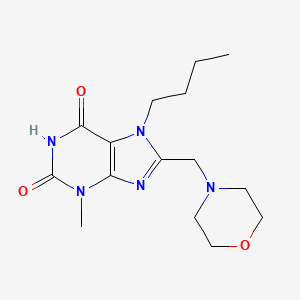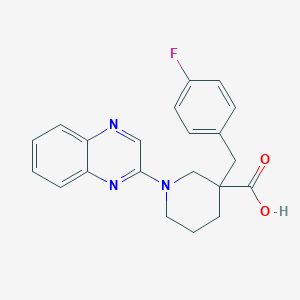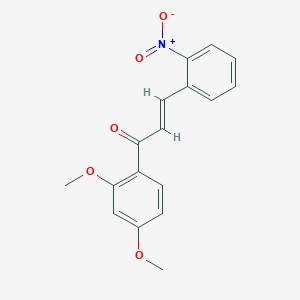![molecular formula C17H17NO4 B5313722 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid, also known as MPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. MPPA is a derivative of benzoic acid and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid involves the inhibition of the activity of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. The inhibition of MMP activity by 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid results in the prevention of ECM degradation, which can help in preventing the metastasis of cancer cells.
Biochemical and Physiological Effects:
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM proteins. 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid in lab experiments is its ability to inhibit the activity of MMPs, which can help in preventing the metastasis of cancer cells. However, one of the major limitations of using 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid. One of the major areas of research is the development of more efficient synthesis methods for 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid. Another area of research is the investigation of the potential use of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid in combination with other anticancer drugs. Furthermore, the mechanism of action of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid needs to be further elucidated to better understand its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid involves the reaction of 3-aminobenzoic acid with 3-methylphenoxyacetyl chloride in the presence of a base such as pyridine. The reaction results in the formation of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid as a white solid with a melting point of 180-182°C. The purity of the synthesized compound can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been studied for its potential use in various scientific research applications. One of the major applications of 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid is in the field of cancer research. 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid has also been found to inhibit the migration and invasion of cancer cells, which can help in preventing the metastasis of cancer.
Propriétés
IUPAC Name |
3-[2-(3-methylphenoxy)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-5-3-8-15(9-11)22-12(2)16(19)18-14-7-4-6-13(10-14)17(20)21/h3-10,12H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLOBPNAQOQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)
![N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide](/img/structure/B5313671.png)
![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5313684.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)



![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)